molecular formula C9H8ClNO2 B14805876 6-Chloro-5-cyclopropoxypicolinaldehyde

6-Chloro-5-cyclopropoxypicolinaldehyde

Cat. No.: B14805876
M. Wt: 197.62 g/mol
InChI Key: ZWGYSXXVSLAXJD-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxypicolinaldehyde is a chemical compound with the molecular formula C9H8ClNO2 It is a derivative of picolinaldehyde, where the aldehyde group is substituted with a chloro and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxypicolinaldehyde typically involves the cyclopropoxylation of 6-chloropicolinaldehyde. One common method includes the reaction of 6-chloropicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Chloro-5-cyclopropoxypicolinic acid.

    Reduction: 6-Chloro-5-cyclopropoxypicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-cyclopropoxypicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and cyclopropoxy groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-(cyclopropylmethoxy)picolinaldehyde: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.

    6-Chloro-5-cyclopropoxypyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a picolinaldehyde.

Uniqueness

6-Chloro-5-cyclopropoxypicolinaldehyde is unique due to the presence of both chloro and cyclopropoxy groups on the picolinaldehyde scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H8ClNO2/c10-9-8(13-7-2-3-7)4-1-6(5-12)11-9/h1,4-5,7H,2-3H2

InChI Key

ZWGYSXXVSLAXJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C=O)Cl

Origin of Product

United States

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